Cas no 72698-57-8 (7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate)

7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate structure
72698-57-8 structure
Nome del prodotto:7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
Numero CAS:72698-57-8
MF:C20H31NO7
MW:397.462646722794
CID:1756558
PubChem ID:56928005

7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
    • [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
    • UNII-5VJM4U4L80
    • symphytine N-oxide
    • N-oxidosymphytine
    • DTXSID60881074
    • 7-TIGLYL-9-VIRIDIFLORYLRETRONECINE N-OXIDE
    • Q27132912
    • Symphytine oxide
    • 2-BUTENOIC ACID, 2-METHYL-, (1R,7AR)-2,3,5,7A-TETRAHYDRO-7-(((2S)-2-HYDROXY-2-((1S)-1-HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-4-OXIDO-1H-PYRROLIZIN-1-YL ESTER, (2E)-
    • (1R,7aR)-7-({[(2S,3S)-2,3-dihydroxy-2-isopropylbutanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
    • CHEBI:63917
    • 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-methylethyl)-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, N-oxide, (1R-(1alpha(E),7(2S*,3S*),7abeta))-
    • 5VJM4U4L80
    • 72698-57-8
    • comfrey
    • Inchi: InChI=1S/C20H31NO7/c1-6-13(4)18(23)28-16-8-10-21(26)9-7-15(17(16)21)11-27-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-,21?/m0/s1
    • Chiave InChI: MTHHNSCIBYQVSB-FMYLHMKPSA-N
    • Sorrisi: CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-]

Proprietà calcolate

  • Massa esatta: 397.21013
  • Massa monoisotopica: 397.21005233g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 9
  • Complessità: 686
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 111Ų

Proprietà sperimentali

  • PSA: 116.12

7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd